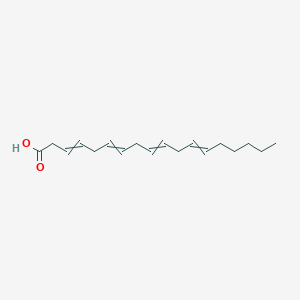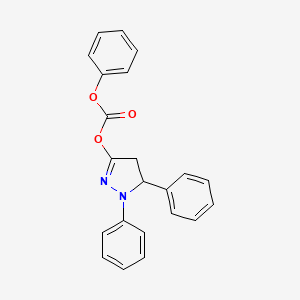![molecular formula C10H21N2+ B14368916 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium CAS No. 90827-82-0](/img/structure/B14368916.png)
1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium is a bicyclic organic compound with the molecular formula C10H20N2. This compound is known for its unique structure, which consists of a bicyclic framework with nitrogen atoms at specific positions. It is often used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium typically involves the reaction of 1,6-diazabicyclo[4.4.1]undecane with methylating agents. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted bicyclic compounds.
Aplicaciones Científicas De Investigación
1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cycloaddition reactions.
Biology: Studied for its potential as a biological probe due to its unique structure and reactivity.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium involves its interaction with specific molecular targets. The compound can act as a nucleophile or base, facilitating various chemical transformations. Its bicyclic structure allows it to form stable complexes with metal ions, which can enhance its catalytic activity in certain reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Diazabicyclo[4.4.1]undecane: A precursor to 1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium with similar structural features.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic compound used as a catalyst and base in organic synthesis.
11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its specific methylation, which imparts distinct chemical properties and reactivity compared to its non-methylated counterparts. This methylation enhances its stability and makes it a valuable compound in various chemical and industrial applications .
Propiedades
Número CAS |
90827-82-0 |
|---|---|
Fórmula molecular |
C10H21N2+ |
Peso molecular |
169.29 g/mol |
Nombre IUPAC |
1-methyl-6-aza-1-azoniabicyclo[4.4.1]undecane |
InChI |
InChI=1S/C10H21N2/c1-12-8-4-2-6-11(10-12)7-3-5-9-12/h2-10H2,1H3/q+1 |
Clave InChI |
HEIYPTRJQKTEGD-UHFFFAOYSA-N |
SMILES canónico |
C[N+]12CCCCN(C1)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


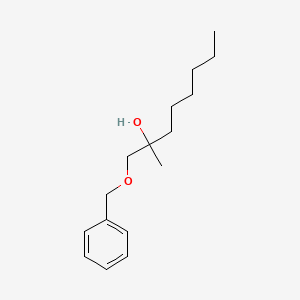
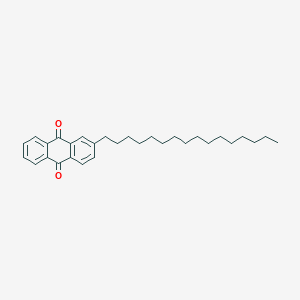
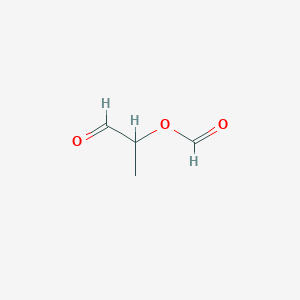

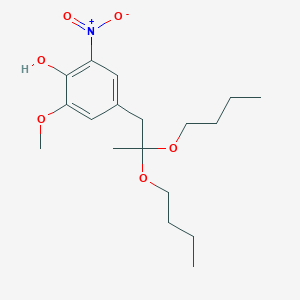
![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)
![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)
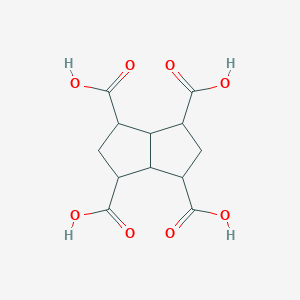
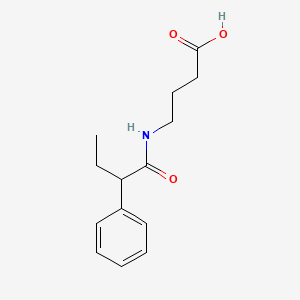
![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
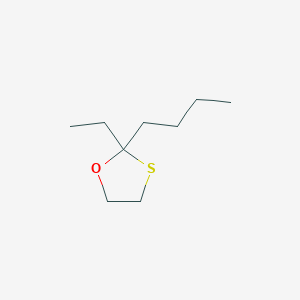
![1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14368898.png)
